Dimethyl 2,3-diacetoxyfumarate
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Overview
Description
Preparation Methods
Dimethyl 2,3-diacetoxyfumarate can be synthesized through several methods. One common synthetic route involves the esterification of fumaric acid with methanol in the presence of acetic anhydride and a catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 2,3-diacetoxyfumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,3-diacetoxyfumarate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Its derivatives are studied for potential therapeutic applications, including treatments for viral infections.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 2,3-diacetoxyfumarate involves its interaction with molecular targets and pathways. In the context of HIV-1 integrase inhibition, it likely interacts with the enzyme’s active site, preventing the integration of viral DNA into the host genome . This inhibition is crucial for blocking the replication of the virus. The compound may also exert effects through other pathways, depending on its specific application .
Comparison with Similar Compounds
Dimethyl 2,3-diacetoxyfumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.
Dimethyl maleate: An isomer of dimethyl fumarate with different reactivity. This compound is unique due to its specific ester groups, which confer distinct reactivity and applications in chemical synthesis and research.
Properties
IUPAC Name |
dimethyl 2,3-diacetyloxybut-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXGEHGPYWBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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